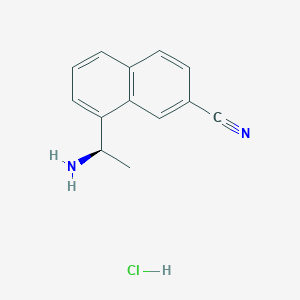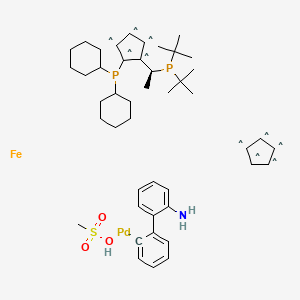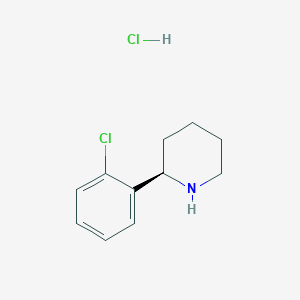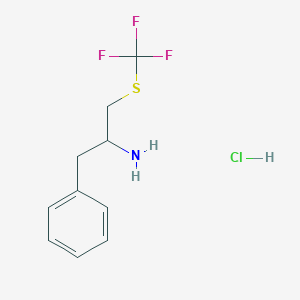
alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% (TFMPH) is a synthetic compound that has been used for a variety of scientific applications. It is a derivative of phenethylamine, a naturally occurring compound found in many organisms, and can be produced in a laboratory setting. TFMPH has been studied extensively in the fields of pharmacology, biochemistry, and physiology due to its unique properties and potential applications.
Applications De Recherche Scientifique
Alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% has been used in a variety of scientific research applications. It has been used as an agonist in studies of the serotonin 5-HT2A receptor and as an inhibitor of the enzyme monoamine oxidase. It has also been used as a tool in studies of the pharmacology of the dopamine and norepinephrine systems. In addition, alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% has been used to study the effects of drugs on the central nervous system, as well as in studies of neurotransmitter release and reuptake.
Mécanisme D'action
The exact mechanism of action of alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% is not known. It is believed to interact with serotonin 5-HT2A receptors, as well as other receptors in the central nervous system. It is also believed to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects
alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, as well as to increase the release of dopamine and norepinephrine. It has also been shown to cause an increase in heart rate and blood pressure, as well as to reduce anxiety and improve mood.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time without degradation. It is also relatively inexpensive and can be used in a variety of experiments. The main limitation of alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% is that it is a synthetic compound, so it may not have the same effects as naturally occurring compounds.
Orientations Futures
There are a number of potential future directions for alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% research. It could be used in studies of the effects of drugs on the central nervous system, as well as in studies of the pharmacology of the dopamine and norepinephrine systems. In addition, alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% could be used to study the effects of drugs on the serotonin 5-HT2A receptor and other receptors in the central nervous system. Finally, alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% could be used to study the effects of drugs on neurotransmitter release and reuptake.
Méthodes De Synthèse
Alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% can be synthesized in a laboratory setting using a variety of methods. The most common method involves the reaction of phenethylamine with trifluoromethylthioacetyl chloride in the presence of a base, such as pyridine or triethylamine. This reaction produces a trifluoromethylthioacetylated phenethylamine, which can then be hydrolyzed to form alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97%. Other methods, such as the reaction of phenethylamine with trifluoromethylthiol, have also been reported.
Propriétés
IUPAC Name |
1-phenyl-3-(trifluoromethylsulfanyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NS.ClH/c11-10(12,13)15-7-9(14)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRNHNBCYUWRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CSC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide, min. 92% [mixture R3P(O), R2R'P(O), RR'2P(O), R'3P(O)]](/img/structure/B6309855.png)
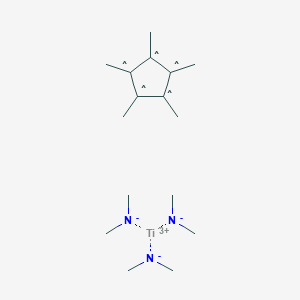
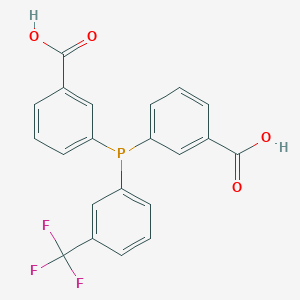
![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium hexafluorophosphate, min. 95%](/img/structure/B6309865.png)

![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec -1,7-diene tetrafluoroborate Trivertal-CAAC](/img/structure/B6309880.png)
![1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride, min. 95%](/img/structure/B6309885.png)

